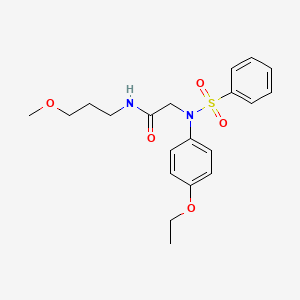![molecular formula C12H15Cl3N2O3S B4996561 N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide, commonly known as TMA-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic psychedelic drug that has been used for scientific research purposes. TMA-2 is a derivative of amphetamine and is structurally similar to other psychedelic drugs such as mescaline and 2C-B.
Mecanismo De Acción
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TMA-2 may also interact with other serotonin receptors, such as 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
TMA-2 produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. TMA-2 also alters perception, mood, and cognition, leading to visual and auditory hallucinations, altered thinking, and changes in emotional state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMA-2 in lab experiments is that it produces psychedelic effects similar to other phenethylamines, making it a useful tool for investigating the mechanism of action of these compounds. However, TMA-2 is a controlled substance and is subject to regulations, making it difficult to obtain for research purposes. Additionally, the use of TMA-2 in lab experiments may be limited by its potential for producing adverse effects, such as anxiety, paranoia, and psychosis.
Direcciones Futuras
There are several future directions for research involving TMA-2. One area of interest is the development of new psychedelic drugs that have improved safety profiles and fewer side effects. Another direction is the investigation of the therapeutic potential of psychedelic drugs, particularly in the treatment of mental health disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of TMA-2 and other psychedelic drugs, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
TMA-2 is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(2,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 1-(2,4,5-trimethoxyphenyl)propan-2-amine. The final step involves the acetylation of the amine group with acetic anhydride to form TMA-2.
Aplicaciones Científicas De Investigación
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to produce psychedelic effects similar to other phenethylamines such as mescaline and 2C-B. TMA-2 has also been used to study the structure-activity relationship of psychedelic drugs and to investigate the mechanism of action of these compounds.
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-[methyl-(4-methylphenyl)sulfonylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3S/c1-8-4-6-10(7-5-8)21(19,20)17(3)11(12(13,14)15)16-9(2)18/h4-7,11H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUCJJHJWCGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)

![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4996513.png)



![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)
![benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[2-(benzyloxy)-2-oxoethyl]amino}-5-oxopentanoate](/img/structure/B4996554.png)

![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)